Sodium 3-hydroxypropane-1-sulfinate

Catalog No.
S13727681
CAS No.
M.F
C3H7NaO3S
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 3-hydroxypropane-1-sulfinate

Product Name

Sodium 3-hydroxypropane-1-sulfinate

IUPAC Name

sodium;3-hydroxypropane-1-sulfinate

Molecular Formula

C3H7NaO3S

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C3H8O3S.Na/c4-2-1-3-7(5)6;/h4H,1-3H2,(H,5,6);/q;+1/p-1

InChI Key

LUXVLKAGQGHBQA-UHFFFAOYSA-M

Canonical SMILES

C(CO)CS(=O)[O-].[Na+]

Sodium 3-hydroxypropane-1-sulfinate, also known as sodium 3-hydroxypropane-1-sulfonate, is a chemical compound with the molecular formula C3H7NaO4S\text{C}_3\text{H}_7\text{NaO}_4\text{S} and a molecular weight of approximately 162.14 g/mol. This compound features both a hydroxyl group and a sulfonate group, which contribute to its unique chemical properties and reactivity. It is primarily used in various industrial and research applications due to its ability to act as a sulfonating agent and a reagent in organic synthesis.

  • Oxidation: This compound can be oxidized to form corresponding sulfonic acids. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can be reduced to yield alcohol derivatives, typically using reducing agents such as lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions, often utilizing reagents like thionyl chloride or phosphorus tribromide.

These reactions allow for the formation of various products, including sulfonic acids and alcohol derivatives, depending on the specific reagents and reaction conditions employed.

Sodium 3-hydroxypropane-1-sulfinate exhibits notable biological activity, particularly in biochemical assays where it serves as a buffer. Its sulfonate group enhances solubility in aqueous solutions, making it suitable for various biological applications. Additionally, it can modulate enzyme activities and receptor interactions due to its reactive nature . This compound has been utilized in the preparation of negatively charged probe particles for investigating the nanoporosity of cellulosic fibers, showcasing its relevance in materials science as well.

The synthesis of sodium 3-hydroxypropane-1-sulfinate typically involves the reaction of 3-chloro-1-propanol with sodium sulfite under alkaline conditions. This method ensures the formation of the desired sulfonate with high purity. In industrial settings, continuous flow processes are often employed to optimize yield and maintain consistent reaction conditions such as temperature and pH .

Another method involves reacting allyl alcohol with sodium bisulfite or sodium metabisulfite in the presence of an oxidizing agent, which facilitates the conversion of starting materials into the desired product while maintaining a neutral to slightly alkaline environment throughout the reaction .

Sodium 3-hydroxypropane-1-sulfinate has diverse applications across several fields:

  • Chemistry: It is used as a reagent in organic synthesis and serves as an intermediate in producing other chemicals.
  • Biology: The compound is utilized in biochemical assays and as a buffer in various biological experiments.
  • Industry: It finds applications in manufacturing detergents, surfactants, electroplating intermediates, and pharmaceutical excipients .

Research indicates that sodium 3-hydroxypropane-1-sulfinate interacts with various molecular targets within biological systems. Its ability to act as a sulfonating agent enables it to participate in different biochemical pathways, influencing enzyme activity and receptor functions. These interactions are crucial for understanding its role in both synthetic chemistry and biological applications .

Several compounds share structural similarities with sodium 3-hydroxypropane-1-sulfinate:

Compound NameKey Features
Sodium 3-chloro-2-hydroxypropane-1-sulfonateContains a chlorine atom; more reactive in substitution reactions.
Sodium 1-hydroxy-3-propanesulfonateDifferent position of hydroxyl group; distinct reactivity profile.
Sodium 2-hydroxyethanesulfonateShorter carbon chain; different solubility characteristics.

Uniqueness: Sodium 3-hydroxypropane-1-sulfinate is unique due to its specific combination of hydroxyl and sulfonate groups, which impart distinct reactivity and solubility properties compared to similar compounds. Its versatility makes it particularly valuable for various chemical transformations and applications that require specific functional characteristics.

This comprehensive overview highlights sodium 3-hydroxypropane-1-sulfinate's significance in chemical research and industrial applications while elucidating its unique properties compared to related compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

146.00135954 g/mol

Monoisotopic Mass

146.00135954 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

Explore Compound Types